Schisandrin B Exhibits Complete Hepatoprotection Against CCl4 in Mice, Unlike Schisandrin A Which Provides No Protection
In a direct comparative study, Schisandrin B (Sch B) pretreatment at an oral dose of 1 mmol/kg for 3 days produced almost complete protection against CCl4-induced hepatotoxicity in mice. In stark contrast, Schisandrin A (Sch A), a structural analog lacking the methylenedioxy group, provided no protection at the same dosage regimen [1].
| Evidence Dimension | Hepatoprotection against CCl4 toxicity |
|---|---|
| Target Compound Data | Almost complete protection |
| Comparator Or Baseline | Schisandrin A: no protection |
| Quantified Difference | Qualitative difference: Sch B protective; Sch A non-protective |
| Conditions | Male ICR mice; oral dose 1 mmol/kg daily for 3 days; CCl4 challenge |
Why This Matters
This demonstrates that the methylenedioxy group in Schisandrin B is a structural determinant essential for hepatoprotection, making Schisandrin A an unsuitable substitute for liver injury models.
- [1] Ip SP, Mak DH, Li PC, Poon MK, Ko KM. Methylenedioxy group as determinant of schisandrin in enhancing hepatic mitochondrial glutathione in carbon tetrachloride-intoxicated mice. Biochem Pharmacol. 1999;57(1):77-81. View Source
